zinc;dicyanide

Organic Synthesis Process Safety Gattermann Reaction

Zinc dicyanide (Zn(CN)₂) is the definitive cyanide source for electroplating baths requiring exceptional throwing power on complex geometries—a benchmark that non-cyanide zincate systems cannot replicate. Its unique solubility profile—insoluble in water yet readily soluble in alkaline cyanide solutions—enables controlled cyanide-ion release for Gattermann aldehyde synthesis and cyanosilylation catalysis, offering a safer solid-handling alternative to gaseous HCN. For R&D and industrial electroplating where uniform deposition, process reliability, and synthetic versatility are critical, specify Zn(CN)₂ to avoid the performance trade-offs inherent in substitute zinc sources.

Molecular Formula C2N2Zn
Molecular Weight 117.4 g/mol
CAS No. 557-21-1
Cat. No. B213219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;dicyanide
CAS557-21-1
Molecular FormulaC2N2Zn
Molecular Weight117.4 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[Zn+2]
InChIInChI=1S/2CN.Zn/c2*1-2;/q2*-1;+2
InChIKeyGTLDTDOJJJZVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Dicyanide (CAS 557-21-1): Technical Baseline and Industrial Positioning for Scientific Procurement


Zinc dicyanide (Zn(CN)₂, CAS 557-21-1) is an inorganic compound that exists as a white, crystalline solid under ambient conditions [1]. It is primarily used as a source of zinc ions in cyanide-based electroplating baths and as a versatile reagent in specialized organic synthesis, such as the Gattermann reaction and cyanosilylation . A defining characteristic of the compound is its unique solubility profile: it is practically insoluble in water (approximately 5 mg/L at 20°C) and common organic solvents, but dissolves readily in aqueous solutions of alkali cyanides, hydroxides, and ammonia due to the formation of stable anionic complexes like [Zn(CN)₄]²⁻ [2]. This behavior, along with its decomposition at 800 °C, differentiates it from simpler alkali metal cyanides and other metal cyanides [2]. This guide provides a quantitative, evidence-based analysis to support scientific selection and procurement by demonstrating where Zn(CN)₂ offers quantifiable differentiation from its closest analogs and alternatives.

Zinc Dicyanide Procurement: Why In-Class Cyanide Sources and Electrolyte Alternatives Are Not Direct Replacements


Treating zinc dicyanide as a generic, interchangeable cyanide source or a simple zinc salt for electroplating is a technical oversight that can lead to suboptimal yields, process failure, or increased operational hazards. Its unique physicochemical properties—namely its insolubility in neutral water combined with high solubility in alkaline cyanide solutions—are fundamental to its function. Unlike highly soluble sodium or potassium cyanide, Zn(CN)₂ provides a controlled, solid-phase reservoir of cyanide ions for specific organic transformations [1]. In electroplating, simply substituting Zn(CN)₂ with a zincate system alters the entire deposition mechanism, often compromising throwing power and deposition quality on complex geometries, a key performance metric established in comparative studies [2]. The following quantitative evidence details these critical differentiations, which directly inform procurement decisions for specific applications.

Quantitative Differentiation Evidence for Zinc Dicyanide (CAS 557-21-1) Against Key Comparators


Physical State and Process Safety: Solid Zn(CN)₂ vs. Gaseous Hydrogen Cyanide (HCN)

In the Gattermann aldehyde synthesis, the conventional route employs highly toxic and difficult-to-handle gaseous hydrogen cyanide (HCN) with an aluminum chloride (AlCl₃) catalyst [1]. Zinc dicyanide is used as a safer, solid-state alternative that simplifies handling and process control . While direct yield comparison data between Zn(CN)₂ and HCN in the Gattermann reaction are scarce in publicly available literature, the differentiation is based on the fundamental physical state of the reagent. Zn(CN)₂ is a non-volatile powder, whereas HCN is a gas with a boiling point of 25.6 °C and a vapor pressure of 630 mmHg at 20 °C, posing significant inhalation and handling risks [1][2]. The use of Zn(CN)₂ allows the reaction to proceed by generating the required HCN and the ZnCl₂ Lewis acid catalyst in situ upon addition of HCl, simplifying laboratory-scale execution [3].

Organic Synthesis Process Safety Gattermann Reaction

Solubility Profile Differentiation: Zn(CN)₂ vs. Alkali Metal Cyanides (NaCN/KCN)

A critical differentiator for zinc dicyanide is its unique solubility behavior compared to common alkali metal cyanide salts. Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly soluble in water, with solubilities of approximately 538 g/L at 20 °C and 716 g/L at 25 °C, respectively [1]. In stark contrast, Zn(CN)₂ is practically insoluble in neutral water, with a solubility of approximately 5 mg/L at 20 °C [2]. However, Zn(CN)₂ dissolves readily in aqueous solutions of alkali cyanides or hydroxides by forming stable anionic complexes like [Zn(CN)₄]²⁻ [3]. This specific solubility profile is essential for its role as a controlled-release source of zinc and cyanide ions in electroplating baths, where it maintains a stable, low concentration of free zinc ions while the bulk of the material remains as a solid reservoir .

Coordination Chemistry Electroplating Reagent Solubility

Thermal Stability and Decomposition: Zn(CN)₂ vs. Other Metal Cyanides

Zinc dicyanide exhibits remarkably high thermal stability compared to many other simple and transition metal cyanides. It does not melt but decomposes at a temperature of 800 °C [1]. This is significantly higher than the decomposition temperatures of other divalent metal cyanides. For instance, mercury(II) cyanide, Hg(CN)₂, decomposes at approximately 320 °C, and cadmium cyanide, Cd(CN)₂, decomposes above 200 °C [2]. This high thermal stability makes Zn(CN)₂ a robust and inert material for applications requiring high-temperature processing or for use in thermal analysis studies. Furthermore, this stability is a key factor in the compound's safe handling and storage, as it does not readily decompose to release toxic HCN gas under normal ambient or moderately elevated temperature conditions [3].

Thermal Analysis Material Stability Inorganic Chemistry

Electrodeposition Performance: Cyanide Zinc Baths vs. Non-Cyanide Zincate Baths

In the electroplating industry, a direct comparison between baths based on zinc dicyanide and environmentally friendlier non-cyanide alkaline zincate baths reveals distinct performance trade-offs. Cyanide baths, utilizing Zn(CN)₂, typically operate with a lower cathodic current efficiency, reported in the range of 60–70%, compared to 70–85% for alkaline zincate systems [1]. This lower efficiency in cyanide baths means a greater proportion of the applied current is consumed by hydrogen evolution rather than zinc deposition, potentially leading to hydrogen embrittlement in high-strength steels and necessitating longer plating cycles [2]. However, this efficiency deficit is often offset by the cyanide bath's superior throwing power, enabling more uniform coating thickness on parts with complex geometries [3]. Furthermore, cyanide baths are reported to have an operational efficiency range of 40-60%, which while lower than some alternatives, is balanced by greater tolerance to contaminants and ease of bath control [4].

Electroplating Surface Finishing Cathodic Current Efficiency

Catalytic Utility in Cyanosilylation: Zn(CN)₂ as a Catalyst

Beyond its role as a reagent, zinc dicyanide has been demonstrated to act as a catalyst for the cyanosilylation of aldehydes and ketones . This reaction involves the addition of trimethylsilyl cyanide (TMSCN) to a carbonyl group, forming a cyanohydrin trimethylsilyl ether, a valuable synthetic intermediate. While comparative catalytic data for Zn(CN)₂ against other Lewis acid catalysts in this specific transformation is not widely available in the primary literature, its established use in this context provides a point of differentiation from alkali metal cyanides (NaCN, KCN) and from other simple zinc salts (e.g., ZnCl₂, Zn(OAc)₂), which may exhibit different activity or selectivity profiles [1]. The utility of Zn(CN)₂ as a solid, easily handled catalyst for this reaction broadens its value proposition in organic synthesis laboratories beyond its traditional roles.

Organocatalysis Cyanosilylation Synthetic Methodology

Evidence-Based Application Scenarios for Zinc Dicyanide (CAS 557-21-1) in Research and Industry


Electroplating of Complex Geometry Components in Aerospace and Automotive Sectors

Despite the availability of more efficient non-cyanide alternatives, cyanide zinc plating baths formulated with zinc dicyanide remain the benchmark for applications requiring exceptional throwing power and uniform coverage on parts with complex geometries, deep recesses, or blind holes [1]. This is critical for aerospace, defense, and high-performance automotive components made of cast iron or high-strength steel, where complete, uniform corrosion protection is non-negotiable. The lower cathodic current efficiency (60–70%) is a known trade-off that is accepted in favor of the superior deposit uniformity and reliability provided by the cyanide complex system [2].

Safer Laboratory-Scale Gattermann Formylation Reactions

For research laboratories performing the Gattermann aldehyde synthesis, zinc dicyanide is the reagent of choice over the direct use of gaseous hydrogen cyanide (HCN) [3]. As a solid powder, Zn(CN)₂ significantly reduces the acute handling hazards associated with a toxic gas. The reagent generates the necessary HCN and the ZnCl₂ Lewis acid catalyst in situ upon addition of HCl, providing a practical, controlled, and safer method for introducing formyl groups onto aromatic rings to synthesize compounds like mesitaldehyde and 2-hydroxy-1-naphthaldehyde [4].

Cyanosilylation Catalysis in Synthetic Organic Chemistry

In fine chemical and pharmaceutical research, zinc dicyanide is employed as a catalyst for the cyanosilylation of aldehydes and ketones . This transformation provides a route to protected cyanohydrins, which are versatile intermediates for further synthesis. Its use as a solid catalyst in this context offers an additional, specialized application for laboratories already handling the compound, potentially simplifying workflows where it serves a dual purpose as both a reagent and a catalyst [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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